4-((2,4-Difluorophenyl)thio)pentan-2-one
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Overview
Description
4-((2,4-Difluorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H12F2OS It is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a pentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Difluorophenyl)thio)pentan-2-one typically involves the reaction of 2,4-difluorothiophenol with a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the thioether linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the optimization of reaction conditions to maximize yield and purity. Advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Difluorophenyl)thio)pentan-2-one can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentanone structure can be reduced to form alcohols.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
4-((2,4-Difluorophenyl)thio)pentan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2,4-Difluorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the thioether linkage and pentanone structure contribute to its overall stability and reactivity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Dichlorophenyl)thio)pentan-2-one
- 4-((2,4-Dimethylphenyl)thio)pentan-2-one
- 4-((2,4-Difluorophenyl)thio)butan-2-one
Uniqueness
4-((2,4-Difluorophenyl)thio)pentan-2-one is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with enhanced performance.
Properties
Molecular Formula |
C11H12F2OS |
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Molecular Weight |
230.28 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H12F2OS/c1-7(14)5-8(2)15-11-4-3-9(12)6-10(11)13/h3-4,6,8H,5H2,1-2H3 |
InChI Key |
BRDPTAYFDBHDDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)SC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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